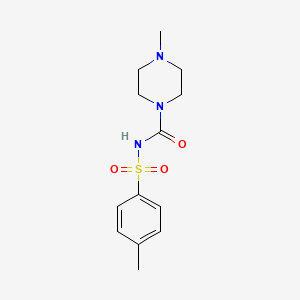
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide is an organic compound with the molecular formula C13H19N3O3S and a molecular weight of 297.379. It is a part of a collection of rare and unique chemicals used primarily in early discovery research .
Méthodes De Préparation
The synthesis of 4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield
Analyse Des Réactions Chimiques
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:
4-Methyl-N-((4-methyl-1-piperazinyl)carbonyl)-benzenesulfonamide, N-methyl-: This compound has a similar structure but includes an additional methyl group, which can affect its reactivity and biological activity.
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride: This compound is used in organic synthesis and has different functional groups that influence its chemical behavior.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and biological properties compared to its analogs.
Propriétés
Numéro CAS |
401640-41-3 |
|---|---|
Formule moléculaire |
C13H19N3O3S |
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O3S/c1-11-3-5-12(6-4-11)20(18,19)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Clé InChI |
KKKBXXYDLBVALE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


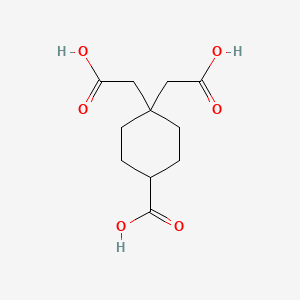
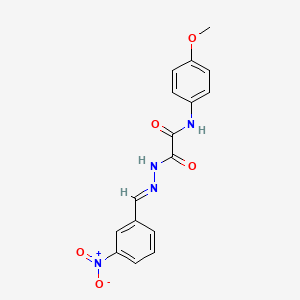
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
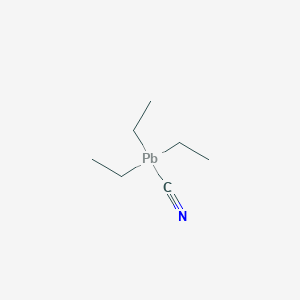


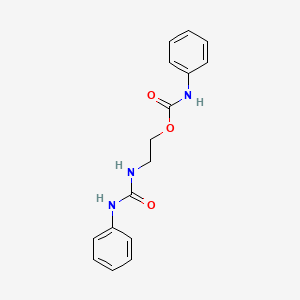

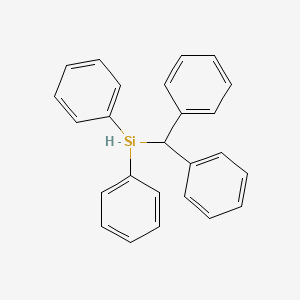
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)


